molecular formula C8H5D3NO5S·K B602432 Acetaminophen-D3 sulphate potassium salt CAS No. 1188263-45-7

Acetaminophen-D3 sulphate potassium salt

Cat. No.: B602432
CAS No.: 1188263-45-7
M. Wt: 272.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetaminophen-D3 sulphate potassium salt is a labeled metabolite of acetaminophen . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C8H5D3NO5S.K .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 272.33 . More detailed physical and chemical properties were not found in my search.

Scientific Research Applications

  • Impact on Sulfation of Sex Hormones : Acetaminophen (paracetamol) usage has been linked to a distinctive pattern of depletion of sulfated sex hormones across various populations, suggesting concerns about its impact on hormonal homeostasis and pain management mechanisms (Cohen et al., 2018).

  • Prodrug Potential : Research has evaluated the sulfate esters of acetaminophen as potential prodrugs, although findings concluded that these esters would not be useful due to lack of activity and rapid elimination (Williams et al., 1983).

  • Environmental Degradation : Acetaminophen's degradation in environmental settings, especially in wastewater, is a significant concern. Studies have explored efficient methods like the use of amorphous Co(OH)2 nanocages for the rapid degradation of acetaminophen in water treatment processes (Qi et al., 2020).

  • Hepatotoxicity and Macrophage Function : Acetaminophen's hepatotoxic effects, especially in overdose situations, have been studied in relation to macrophage functioning. Modulation of macrophage activity can significantly impact the extent of liver injury caused by acetaminophen (Laskin et al., 1995).

  • Photocatalytic Degradation : The use of potassium peroxodisulfate-doped TiO2 for photocatalytic degradation of acetaminophen under visible light has been investigated, providing insights into efficient methods for removing this compound from wastewater (Lin et al., 2016).

  • Metabolism in Animal Tissues : A multimatrix method has been developed for determining acetaminophen and its metabolites in various animal tissues, shedding light on its metabolic pathways in different species (Pietruk et al., 2021).

  • Impact on Acetaminophen Disposition : The role of genetic factors like Nrf2-null and Keap1-knockdown in altering the disposition of acetaminophen, affecting its glucuronidation and sulfation, has been explored (Reisman et al., 2009).

Mechanism of Action

Target of Action

Acetaminophen-D3 sulphate potassium salt, also known as Acetaminophen, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in pain and inflammation signaling .

Mode of Action

This compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased pain and inflammation signaling, providing relief from symptoms . It is also suggested that Acetaminophen may decrease the excretion rate of potassium sulfate, which could result in a higher serum level .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . This leads to a decrease in these signaling molecules, reducing pain and inflammation .

Pharmacokinetics

This compound is mainly metabolized in the liver through three pathways: conjugation with glucuronide, conjugation with sulfate, and oxidation through the cytochrome P450 enzyme pathway . The majority of this compound is excreted in the urine as glucuronide and sulfate conjugates . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of this compound’s action is the reduction of pain and inflammation . By inhibiting the production of prostaglandins, this compound decreases the signaling of pain and inflammation to the brain . This provides relief from symptoms such as pain and fever .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, factors such as the patient’s age, liver function, and overall health status can also influence the drug’s action, efficacy, and stability . It’s important to note that the presence of sodium in certain formulations of this compound has been linked to an increased risk of cardiovascular disease .

Biochemical Analysis

Properties

IUPAC Name

potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYPYWFCUWHZMZ-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670069
Record name Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-45-7
Record name Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.